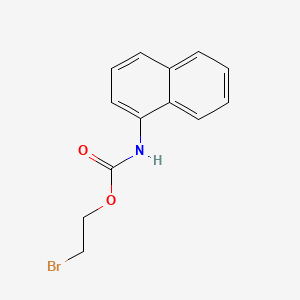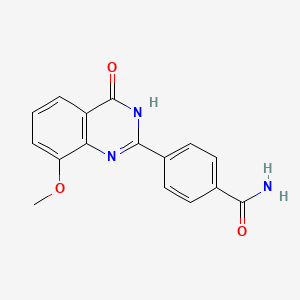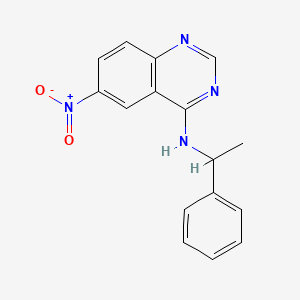
Quinolin-8-yl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring and a 4-chlorophenyl group linked through a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl (4-chlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is heated to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Quinolin-8-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinolin-8-yl (4-chlorophenyl)carboxylate.
Reduction: Quinolin-8-yl (4-chlorophenyl)methanol.
Substitution: Quinolin-8-yl (4-aminophenyl)carbamate.
科学的研究の応用
Quinolin-8-yl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of Quinolin-8-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar structure but with a benzoate group instead of a carbamate.
Quinolin-8-yl (4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Quinolin-8-yl (4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Quinolin-8-yl (4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
14628-09-2 |
|---|---|
分子式 |
C16H11ClN2O2 |
分子量 |
298.72 g/mol |
IUPAC名 |
quinolin-8-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChIキー |
OFYNLPAVKOZJRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)










